molecular formula C12H11N3O B1384466 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 95446-30-3

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B1384466
CAS RN: 95446-30-3
M. Wt: 213.23 g/mol
InChI Key: SQIKEZYXONLFHL-UHFFFAOYSA-N
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Description

The compound “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” belongs to the class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular formula of “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” is C6H11N3O . The InChI code is 1S/C6H11N3O/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3 .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” are not available, oxadiazoles are known to participate in a variety of chemical reactions. For instance, they can undergo copper (I)-catalyzed oxidative Ugi/aza-Wittig reactions .


Physical And Chemical Properties Analysis

The molecular weight of “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” is 141.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 64.9 Ų .

Scientific Research Applications

Enzyme Inhibition and Drug Designing

  • A study synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which showed potent inhibitory potential against the urease enzyme. These compounds were proposed as valuable therapeutic agents in drug designing programs, demonstrating the application of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole in enzyme inhibition and potential drug development (Nazir et al., 2018).

Antiproliferative and Anti-inflammatory Activities

  • Another research synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, evaluating them for anti-inflammatory and antiproliferative activities. The study established a structure-activity relationship and observed a correlation between these activities, indicating the utility of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole in developing potential treatments for inflammation and cancer (Rapolu et al., 2013).

Synthesis and Characterization for Biological Activities

  • Research on S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives showed successful synthesis and characterization, hinting at the significance of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole in the creation of compounds with potential biological activities (Rubab et al., 2016).

Antimicrobial Activities

  • A study on the synthesis and characterization of novel indole-based 1,3,4-oxadiazoles revealed their potential in achieving antibacterial and antifungal activities. This research highlights the application of this compound in developing new antimicrobial agents (Nagarapu & Pingili, 2014).

Future Directions

The future directions for research on “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” and similar compounds could involve further exploration of their synthesis, properties, and potential applications, particularly in medicinal chemistry .

properties

IUPAC Name

2-ethyl-5-(1H-indol-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-11-14-15-12(16-11)10-7-8-5-3-4-6-9(8)13-10/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIKEZYXONLFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
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2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
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2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
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2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 5
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 6
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole

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